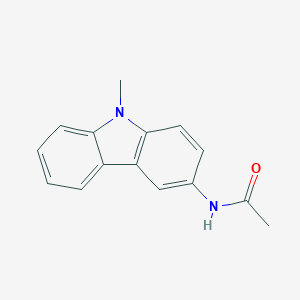

N-(9-methyl-9H-carbazol-3-yl)acetamide

描述

N-(9-Methyl-9H-carbazol-3-yl)acetamide is a carbazole-based acetamide derivative characterized by a methyl group substituted at the 9-position of the carbazole core and an acetamide moiety at the 3-position. The methyl substituent at the 9-position likely enhances lipophilicity and metabolic stability compared to unsubstituted carbazoles. However, direct experimental data on this compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. The following sections compare its structural and functional attributes with closely related analogues.

属性

IUPAC Name |

N-(9-methylcarbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZGMUXYAUCPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-methyl-9H-carbazol-3-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N-(9-methyl-9H-carbazol-3-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions:

Oxidation: N-(9-methyl-9H-carbazol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of N-(9-methyl-9H-carbazol-3-yl)acetamide.

Reduction: Reduced forms of the compound.

Substitution: Various substituted carbazole derivatives.

科学研究应用

N-(9-methyl-9H-carbazol-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用机制

The mechanism of action of N-(9-methyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on the Carbazole Core

N-(9-Ethyl-9H-carbazol-3-yl)acetamide Derivatives

- Structure: Ethyl group at the 9-position instead of methyl, with additional substituents (e.g., thienopyrimidinone in and ).

- For example, N-(9-Ethyl-9H-carbazol-3-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () incorporates a sulfur-linked heterocycle, which may enhance intermolecular interactions in biological targets .

Halogenated Derivatives

Methoxy-Substituted Analogues

- Example : 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide ().

- Impact : Methoxy groups improve solubility via polarity and hydrogen-bonding capacity. These derivatives demonstrated antibacterial and antifungal activities, suggesting that electron-donating groups at the 3-position enhance bioactivity .

Crystallographic Data

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | LogP* | Key Functional Groups |

|---|---|---|---|---|

| N-(9-Methyl-9H-carbazol-3-yl)acetamide | Methyl (9) | ~264.3 | ~3.1 | Acetamide, Carbazole |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide | Ethyl (9) | ~278.3 | ~3.5 | Acetamide, Thienopyrimidinone |

| 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl... | Methoxy (3), Phenyl | ~372.4 | ~2.8 | Methoxy, Phenylacetamide |

*Predicted using fragment-based methods.

生物活性

N-(9-methyl-9H-carbazol-3-yl)acetamide, also referred to as 2-(9-methyl-9H-carbazol-3-yl)acetamide, is an organic compound that has garnered attention for its diverse biological activities and applications in electronic materials. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(9-methyl-9H-carbazol-3-yl)acetamide features a carbazole moiety linked to an acetamide group. The carbazole structure is characterized by a fused ring system comprising two benzene rings and a pyrrole ring, which contributes to its unique electronic properties and potential biological activities.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(9-methyl-9H-carbazol-3-yl)acetamide | Methyl group on carbazole | Potential for electronic applications |

| N-(9-ethyl-9H-carbazol-3-yl)acetamide | Ethyl group instead of methyl | Different steric effects may influence reactivity |

| N-(9-methyl-9H-carbazol-3-yl)methylamine | Methylamine group | Potentially different biological activity due to amine functionality |

Antimicrobial Properties

Preliminary studies indicate that N-(9-methyl-9H-carbazol-3-yl)acetamide may exhibit antimicrobial properties. Research on carbazole derivatives has shown that they can modulate glucose metabolism and inhibit specific enzymatic processes, which could enhance their effectiveness against various pathogens. For instance, derivatives of carbazole have demonstrated significant antibacterial and antifungal activity against strains like Candida albicans and Escherichia coli .

The primary biological mechanism associated with N-(9-methyl-9H-carbazol-3-yl)acetamide appears to be its role in resistive switching within polymer matrices. This compound facilitates resistive switching by altering the electron transport pathways when subjected to an applied voltage, leading to bistable conductivity states. The switching mechanism operates effectively within a voltage range of 2 to 4.5 volts .

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation :

- A study evaluated various carbazole derivatives, including N-(9-methyl-9H-carbazol-3-yl)acetamide, for their antimicrobial efficacy using micro-broth dilution methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/mL against tested bacterial strains .

-

Electronic Applications :

- Research highlighted the compound's application in electronic materials, particularly in memory devices. The resistive switching mechanism facilitated by this compound has been shown to maintain device stability over extended periods (greater than seconds under static voltage conditions), which is crucial for practical applications in electronics .

- Pharmacological Insights :

常见问题

Q. What are the common synthetic routes for preparing N-(9-methyl-9H-carbazol-3-yl)acetamide and its analogues?

Methodological Answer: N-(9-methyl-9H-carbazol-3-yl)acetamide can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting a carbazole derivative (e.g., 3-methoxy-9H-carbazole) with acetyl chloride in the presence of triethylamine and methylene dichloride (MDC) under reflux. For example, describes a multi-step synthesis of analogous carbazole acetamides using substituted aromatic amines. Reductive amination with sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane is another robust method, yielding high-purity products after column chromatography (Hexane/EtOAc 1:1) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, triethylamine, MDC, reflux | ~75% | Column chromatography (Hexane/EtOAc) | |

| Reductive amination | STAB, 1,2-dichloroethane, RT, 12h | ~79% | Crystallization (MeOH/H₂O) |

Q. What analytical techniques are critical for characterizing N-(9-methyl-9H-carbazol-3-yl)acetamide?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : Confirm regiochemistry and substituent orientation (e.g., methoxy or methyl groups on the carbazole core) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and hydrogen-bonding patterns. Refinement programs like SHELXL () are used to model disorders and validate bond lengths/angles .

- HPLC-MS : Assess purity and detect byproducts.

For SCXRD, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 () generates publication-quality thermal ellipsoid diagrams .

Q. How are impurities removed during the synthesis of carbazole-based acetamides?

Methodological Answer: Purification typically involves:

- Column Chromatography : Use gradient elution (e.g., Hexane to EtOAc) to separate unreacted amines or acetylated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., MeOH/H₂O mixtures) to isolate high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities.

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond-length discrepancies) be resolved during crystallographic refinement?

Methodological Answer: Discrepancies arise from disorders, twinning, or poor data resolution. Advanced SHELXL features ( ) address these:

- Restraints : Apply DFIX or SADI commands to constrain bond lengths/angles based on prior carbazole structures .

- Twin Refinement : Use TWIN and BASF commands for twinned crystals.

- Hydrogen Bonding Analysis : Validate intermolecular interactions (e.g., N–H⋯O) using PLATON or Mercury .

Example Workflow:

Index twin domains (CELL_NOW).

Refine with TWIN matrix in SHELXL.

Validate using R-factor convergence (<5% difference between twin components) .

Q. What strategies optimize the bioactivity of carbazole acetamides through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the N-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects ().

- Pharmacophore Hybridization : Fuse carbazole with triazole or fluorene moieties () to enhance π-π stacking or hydrogen-bonding capacity.

- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

Q. How are crystallographic disorders in carbazole derivatives managed during refinement?

Methodological Answer: Disorders in methyl or aryl groups require:

Q. What in vitro assays evaluate the mechanistic toxicity of N-(9-methyl-9H-carbazol-3-yl)acetamide?

Methodological Answer:

- Ames Test : Assess mutagenicity via Salmonella strains TA98/TA100 .

- MTT Assay : Measure cytotoxicity in HepG2 cells (IC₅₀ values).

- Comet Assay : Detect DNA damage in human lymphocytes.

- Metabolic Stability : Use liver microsomes to predict hepatic clearance .

Q. How does polymorphism affect the physicochemical properties of carbazole acetamides?

Methodological Answer: Polymorphs arise from packing variations (). Characterize using:

- DSC : Identify melting point differences (ΔH fusion).

- PXRD : Compare Bragg peak positions.

- Solubility Studies : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF).

Example Polymorph Data:

| Form | Melting Point (°C) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| α | 198 | 0.12 | |

| β | 185 | 0.34 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。